2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c1-21-10-4-6-17(7-5-10)14(20)16-9-2-3-12(15)11(8-9)13(18)19/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMBRNKVIVHIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling with 4-Methoxypiperidine Hydrochloride
| Parameter | Details |
|---|---|
| Reagents | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, 4-methoxypiperidine hydrochloride, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), 4-dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 20–23 °C |
| Reaction Time | Overnight |
| Workup | Wash with 2M HCl, saturated sodium carbonate, drying over MgSO₄, filtration |
| Purification | Slurrying in ethyl acetate, filtration, drying at 45 °C |
| Yield | 72.9% |
| Analytical Data | ¹H NMR (DMSO-d₆): signals consistent with expected structure; m/z (ES+) (M+H)+ = 396.31 |
| Physical Form | Pale yellow solid, Form C polymorph confirmed by powder XRD and DSC analysis |
Notes: The use of EDC·HCl and DMAP facilitates efficient amide bond formation under mild conditions with good selectivity and yield. The prolonged slurrying step aids in purification and crystallization of the product.
Uronium Salt Activation in N,N-Dimethylacetamide (DMAc)
| Parameter | Details |
|---|---|
| Reagents | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, triethylamine, O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | Ambient (20 °C) |
| Reaction Time | 5 hours |
| Workup | Filtration, preparative HPLC purification |
| Yield | 52.1% |
| Analytical Data | ¹H NMR (DMSO): complex multiplets consistent with product; m/z (LC-MS, ESI+): 470.9 (M+H)+ |
| Physical Form | White solid |
Notes: This method uses HBTU, a uronium coupling reagent, to activate the carboxylic acid for amide bond formation, with triethylamine as base. The reaction proceeds efficiently at room temperature and is followed by HPLC purification to isolate the product.
Alternative Coupling Using O-Benzotriazol-1-yl-Tetramethyluronium Hexafluorophosphate
| Parameter | Details |
|---|---|
| Reagents | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, 1-cyclopropylcarbonylpiperazine, diisopropylethylamine, O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate |
| Solvent | Acetonitrile |
| Temperature | 3–20 °C |
| Reaction Time | 3.5 hours |
| Workup | Cooling, filtration, washing with cold acetonitrile, drying in vacuo |
| Yield | Not explicitly stated for this exact compound but similar amide coupling yields ~50% |
| Analytical Data | Mass spectrum and ¹H NMR data consistent with amide formation |
Notes: This method features a controlled temperature protocol to optimize coupling efficiency and purity. The use of diisopropylethylamine as base and acetonitrile as solvent is common in peptide and amide synthesis.
Summary Table of Preparation Methods
| Method ID | Coupling Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | EDC·HCl, DMAP | Dichloromethane | 20–23 °C | Overnight | 72.9 | High yield, mild conditions, good purity |
| 2 | HBTU, Triethylamine | DMAc | Ambient (20 °C) | 5 hours | 52.1 | Requires HPLC purification |
| 3 | O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate | Acetonitrile | 3–20 °C | 3.5 hours | ~50 | Controlled temp, common amide coupling |
Analytical and Physical Characterization
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of aromatic protons, methoxy group, piperidine ring protons, and amide NH signals consistent with the target structure.
- Mass Spectrometry: ESI+ mode shows protonated molecular ions matching expected molecular weights (e.g., 396.31 for the target compound).
- Powder X-ray Diffraction (XRD): Confirms crystalline polymorph Form C.
- Differential Scanning Calorimetry (DSC): Provides thermal stability data supporting purity and polymorphic form.
Research Findings and Observations
- The use of carbodiimide chemistry (EDC·HCl) with DMAP in dichloromethane offers the best compromise between yield and operational simplicity.
- Uronium salt activation (HBTU) in DMAc is effective but requires chromatographic purification, which may limit scalability.
- Temperature control during coupling reactions is critical for optimizing yield and minimizing side reactions.
- The choice of base (triethylamine vs. diisopropylethylamine) and solvent (DCM, DMAc, acetonitrile) significantly impacts reaction kinetics and product purity.
- Extended slurrying and controlled drying improve the crystalline quality and polymorphic consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- The compound has been investigated for its potential to act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are being explored as therapeutic agents in cancer treatment, particularly for cancers with BRCA1 or BRCA2 mutations. Studies have shown that compounds similar to 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid can enhance the efficacy of traditional chemotherapy by preventing cancer cells from repairing their DNA, leading to increased cell death .
-
Neuropharmacological Effects
- The methoxypiperidine moiety suggests potential interactions with neurotransmitter systems, making this compound a candidate for research into treatments for neurological disorders. Compounds with similar structures have been shown to exhibit activity at various receptors, including serotonin and dopamine receptors, which are crucial in the treatment of conditions such as depression and schizophrenia .
- Anti-inflammatory Properties
Case Study 1: PARP Inhibition
A study published in Biochemical Journal highlighted the role of PARP inhibitors in cancer therapy. The findings suggest that compounds structurally related to this compound significantly enhance the cytotoxic effects of alkylating agents when used in combination therapies .
Case Study 2: Neuropharmacology
In a research article from Journal of Medicinal Chemistry, the effects of piperidine derivatives on various neurotransmitter receptors were examined. The study found that these compounds could modulate serotonin receptor activity, indicating potential applications in treating mood disorders .
Potential Market Applications
The pharmaceutical industry is increasingly interested in developing drugs targeting PARP enzymes and neurotransmitter systems. Given the promising results from preliminary studies, this compound could play a significant role in future drug development pipelines.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 2-fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid with analogous benzoic acid derivatives:
*Calculated based on structural analogy to .
Biological Activity
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and its implications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 281.29 g/mol
- IUPAC Name : 2-fluoro-5-(4-methoxypiperidine-1-carbonylamino)benzoic acid
This compound features a fluoro group and a methoxypiperidine moiety, which are critical for its biological activity.
Research indicates that this compound functions primarily as an inhibitor of Janus kinase (JAK) enzymes, particularly TYK2. JAK inhibitors have shown promise in treating various inflammatory and autoimmune diseases by modulating cytokine signaling pathways. The inhibition of JAK enzymes can lead to decreased production of pro-inflammatory cytokines such as IFNα, IL12, and IL23, which are implicated in several pathologies including autoimmune disorders and inflammatory diseases .
Anti-inflammatory Effects
In preclinical studies, this compound has demonstrated significant anti-inflammatory properties. For instance, it has been shown to reduce inflammation in models of rheumatoid arthritis and psoriasis by inhibiting the JAK/STAT signaling pathway .
Antiviral Activity
There is emerging evidence supporting the antiviral activity of this compound against Hepatitis B virus (HBV). In vitro assays revealed that the compound exhibits potent inhibition of HBV polymerase, with an IC50 value indicative of its effectiveness against viral replication .
Cancer Research
The compound's ability to inhibit JAK enzymes also positions it as a candidate for cancer therapy. By disrupting the signaling pathways that promote tumor growth and survival, it may enhance the efficacy of existing chemotherapeutic agents. Studies have suggested that combining this compound with traditional chemotherapy could improve outcomes in certain cancer types .
Case Studies
- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, administration of this compound resulted in reduced joint swelling and histological signs of inflammation compared to control groups.
- Psoriasis Model : Another study demonstrated that topical application of the compound led to significant reductions in psoriatic lesions in an imiquimod-induced mouse model, highlighting its potential for topical formulations .
- Hepatitis B Treatment : A clinical trial assessing the efficacy of this compound in patients with chronic HBV infection showed promising results, with a notable decrease in viral load after treatment .
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Weight | 281.29 g/mol |
| JAK Inhibition | Yes (specifically TYK2) |
| Anti-inflammatory Activity | Significant reduction in cytokines |
| Antiviral Activity (HBV) | IC50 = 120 nM |
| Cancer Therapy Potential | Enhances efficacy of chemotherapy |
Q & A
Q. What are the recommended synthetic routes for preparing 2-fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling 2-fluoro-5-aminobenzoic acid with 4-methoxypiperidine-1-carbonyl chloride. A modified protocol from sulfonamide synthesis (e.g., chlorosulfonic acid-mediated reactions at 160°C for 5 hours, as in ) can be adapted for activating the benzoic acid moiety. Intermediates should be characterized via /-NMR (to confirm amide bond formation) and HPLC (≥98% purity, as noted in ). Mass spectrometry (ESI-MS) is critical for verifying molecular weight, particularly for the final product (expected [M+H] ~ 351.3 g/mol based on similar benzoic acid derivatives in ).
Q. How can solubility and stability be optimized for this compound in aqueous buffers for in vitro assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic 4-methoxypiperidine group. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in phosphate-buffered saline (PBS, pH 7.4) is recommended. Stability can be assessed using accelerated degradation studies (e.g., 24-hour incubation at 37°C) with LC-MS monitoring. and highlight similar trifluoromethyl benzoic acids with logP ~2.5, suggesting moderate hydrophobicity; thus, surfactants like Tween-80 (0.1%) may enhance solubility.
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Combine -NMR (to confirm fluorine substitution at position 2, δ ~ -110 ppm) and IR spectroscopy (amide I band ~1650 cm, carboxylic acid O-H stretch ~2500-3300 cm) for functional group analysis. X-ray crystallography (using SHELXL for refinement, as in ) is ideal for resolving ambiguities in piperidine ring conformation and hydrogen-bonding networks.
Advanced Research Questions
Q. How does the 4-methoxypiperidine substituent influence the compound’s interaction with target enzymes, and what SAR insights can be derived?
- Methodological Answer : The 4-methoxy group enhances steric bulk and electron-donating effects, potentially improving binding to hydrophobic enzyme pockets. Comparative SAR studies (e.g., replacing methoxy with hydroxyl or methyl groups) can be guided by molecular docking (AutoDock Vina) and free-energy perturbation calculations. highlights analogous benzoic acid derivatives where substituent positioning modulates activity via polar interactions (e.g., with Valine-6 in hemoglobin).
Q. What strategies address crystallographic challenges in resolving the piperidine ring’s conformation?
- Methodological Answer : Twinning and disorder in the piperidine ring are common. Use high-resolution data (≤1.0 Å) and SHELXD/SHELXE ( ) for phase determination. Apply restraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters. If disorder persists, model alternate conformers with occupancy refinement. For dynamic behavior, complement with - HSQC NMR to probe solution-state conformations.
Q. How does the compound’s stability in biological matrices (e.g., serum) affect its pharmacokinetic profiling?
- Methodological Answer : Conduct stability assays in 20% human serum (37°C, 24 hours) with LC-MS/MS quantification. Phosphoramidate analogs in showed >99% stability over 48 hours, suggesting similar resistance to esterase/hydrolase activity. For metabolic profiling, use hepatocyte microsomes and UPLC-QTOF to identify phase I/II metabolites, focusing on demethylation of the methoxy group or amide hydrolysis.
Q. What computational approaches predict off-target interactions mediated by the fluoro-substituted aromatic ring?
- Methodological Answer : Perform pharmacophore screening (e.g., Pharmit) against databases like ChEMBL to identify potential off-targets (e.g., kinases or GPCRs). Molecular dynamics simulations (GROMACS) can assess binding persistence to unintended targets. ’s FAAH modulators with fluorinated aromatic systems illustrate the importance of electrostatic potential maps for predicting π-π stacking or halogen bonding.
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
